L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI) L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI)
Brand Name: Vulcanchem
CAS No.: 166830-64-4
VCID: VC0064807
InChI: InChI=1S/C8H12N2O4/c1-4(11)10-6-3-14-7(8(12)13)2-5(6)9/h2,5-6H,3,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
SMILES: CC(=O)NC1COC(=CC1N)C(=O)O
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI)

CAS No.: 166830-64-4

Main Products

VCID: VC0064807

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI) - 166830-64-4

CAS No. 166830-64-4
Product Name L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI)
Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
IUPAC Name (3R,4S)-3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylic acid
Standard InChI InChI=1S/C8H12N2O4/c1-4(11)10-6-3-14-7(8(12)13)2-5(6)9/h2,5-6H,3,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Standard InChIKey UQABNSRRVVDFPV-WDSKDSINSA-N
Isomeric SMILES CC(=O)N[C@H]1COC(=C[C@@H]1N)C(=O)O
SMILES CC(=O)NC1COC(=CC1N)C(=O)O
Canonical SMILES CC(=O)NC1COC(=CC1N)C(=O)O
Synonyms L-threo-Hex-2-enonic acid, 5-(acetylamino)-4-amino-2,6-anhydro-3,4,5-trideoxy- (9CI)
PubChem Compound 10058608
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator